2,2'-Diphenylene chlorophosphonate
CAS No.: 52258-06-7
Cat. No.: VC1585230
Molecular Formula: C12H8ClO3P
Molecular Weight: 266.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52258-06-7 |
|---|---|
| Molecular Formula | C12H8ClO3P |
| Molecular Weight | 266.61 g/mol |
| IUPAC Name | 6-chlorobenzo[d][1,3,2]benzodioxaphosphepine 6-oxide |
| Standard InChI | InChI=1S/C12H8ClO3P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H |
| Standard InChI Key | OSPXRUHPRVZMJN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)Cl |
Introduction
Chemical Identity and Structure
2,2'-Diphenylene chlorophosphonate is an organophosphorus compound with the molecular formula C₁₂H₈ClO₃P and a molecular weight of 266.61 g/mol . The compound features a tricyclic structure where a phosphorus atom bridges two phenyl rings through oxygen linkages, forming a unique heterocyclic system with a chlorine atom and an oxide group attached to the phosphorus center.
The compound is part of the dibenzodioxaphosphepin family, characterized by its fused ring system where a phosphorus-containing heterocycle is formed between two phenyl rings. This structural arrangement creates a rigid, three-dimensional framework that contributes to its chemical reactivity and applications.
Structural Characterization
The chemical structure of 2,2'-diphenylene chlorophosphonate features:
-
A phosphorus atom at the 6-position
-
A chlorine atom directly bonded to phosphorus
-
An oxide group (P=O) attached to phosphorus
-
Two oxygen atoms forming bridges between phosphorus and the biphenyl unit
-
A rigid dibenzo framework formed by two fused phenyl rings
This structural arrangement results in a compound with distinct chemical reactivity, particularly at the phosphorus center where the chlorine atom serves as a good leaving group in nucleophilic substitution reactions.
Physical Properties
2,2'-Diphenylene chlorophosphonate exists as a solid at room temperature with physical properties that reflect its molecular structure and intermolecular interactions.
The physical properties of this compound are influenced by its rigid tricyclic structure and the presence of both polar (P=O, P-Cl) and nonpolar (aromatic rings) moieties within the molecule, affecting its solubility profile and crystal packing.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2,2'-diphenylene chlorophosphonate, with the primary method involving the reaction of 2,2'-dihydroxybiphenyl with phosphoryl chloride.
Alternative Synthetic Approaches
Recent advances in synthesis methodology have explored other routes to access this compound class:
-
Reaction of 2,2'-dihydroxybiphenyl with thiophosphoryl chloride followed by oxidation to obtain the corresponding oxide
-
Use of N,N'-dichloro bis(2,4,6-trichlorophenyl) urea (CC-2) as an efficient reagent for the preparation of related phosphochloridates
These synthetic approaches highlight the versatility in accessing 2,2'-diphenylene chlorophosphonate and related structures, enabling their study and application in various contexts.
Chemical Reactivity
The chemical reactivity of 2,2'-diphenylene chlorophosphonate is primarily centered around the phosphorus atom, particularly the P-Cl bond which is susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The P-Cl bond in 2,2'-diphenylene chlorophosphonate readily undergoes nucleophilic substitution with various nucleophiles:
-
Reaction with alcohols to form phosphate esters
-
Reaction with amines to form phosphoramidates
-
Reaction with thiols to form phosphorothioates
These transformations are fundamental to the use of this compound as a phosphorylating agent in organic synthesis.
Applications and Uses
2,2'-Diphenylene chlorophosphonate serves several important functions in organic synthesis and has potential applications in biological contexts.
Synthetic Applications
The compound functions as a valuable phosphorylating agent in various synthetic transformations:
-
Used as an intermediate in the synthesis of chelating bis(dioxaphospholane) ligands
-
Employed in the preparation of phosphorus-containing heterocycles with potential biological activities
-
Serves as a precursor for the synthesis of organophosphorus compounds with applications in catalysis
Biological Applications
Several studies have investigated the potential biological applications of 2,2'-diphenylene chlorophosphonate and its derivatives:
-
Fungicidal activity: The compound has been screened for antifungal properties
-
Structure-activity relationships: Research has explored the relationship between structural modifications and biological activities
-
Potential insecticidal properties: As an organophosphorus compound, it may exhibit insecticidal activity similar to other compounds in this class
These applications highlight the versatility of 2,2'-diphenylene chlorophosphonate as both a synthetic intermediate and a potential bioactive compound.
Derivatives and Related Compounds
Several important derivatives of 2,2'-diphenylene chlorophosphonate have been synthesized and studied for their unique properties and applications.
Amino Derivatives
6-Amino-6l5-dibenzo[d,f] dioxaphosphepin-6-oxide represents an important derivative where the chlorine atom is replaced with an amino group . This substitution significantly alters the reactivity profile and enables further functionalization:
-
Reaction with heterocyclic aldehydes to form Schiff bases
-
Coupling with dialkyl phosphites to create more complex phosphorus-containing systems
-
Formation of bioactive compounds with potential antimicrobial properties
Related Chlorophosphate Compounds
Dibenzo[d,f] dioxaphosphepin, 6-chloro- (without the oxide) represents a closely related compound with the formula C₁₂H₈ClO₂P and molecular weight of 250.62 g/mol . This compound differs from 2,2'-diphenylene chlorophosphonate by the absence of the P=O group, resulting in distinct chemical properties and reactivity.
This structural difference affects numerous properties including stability, reactivity toward nucleophiles, and coordination chemistry.
Analytical Characterization
Several analytical methods have been employed to characterize 2,2'-diphenylene chlorophosphonate and confirm its structure.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information:
-
³¹P NMR: Exhibits characteristic signals that reflect the phosphorus environment in the molecule
-
¹H NMR: Shows distinctive patterns for the aromatic protons in the dibenzo framework
-
¹³C NMR: Provides information about the carbon skeleton and helps confirm structural features
Infrared spectroscopy (IR) is also useful for identifying characteristic functional groups:
-
P=O stretching vibration typically appears around 1250-1300 cm⁻¹
-
P-O-C stretching vibrations provide evidence of the phosphoester linkages
-
P-Cl stretching band offers confirmation of the phosphorus-chlorine bond
X-ray Crystallography
Research Findings and Applications
Recent research on 2,2'-diphenylene chlorophosphonate has expanded our understanding of its reactivity and potential applications in various fields.
Catalytic Applications
Studies have demonstrated the utility of derived phosphorus-containing ligands in catalytic systems:
-
Formation of chelating bis(dioxaphospholane) ligands for application in metal-catalyzed reactions
-
Development of chiral derivatives for potential applications in asymmetric catalysis
-
Investigation of coordination chemistry with transition metals for catalytic applications
Biological Evaluations
Research has explored the biological properties of 2,2'-diphenylene chlorophosphonate and its derivatives:
-
Evaluation of antifungal activity has shown promising results for some derivatives
-
Assessment of structure-activity relationships has provided insights into the structural features responsible for biological activity
-
Investigation of potential applications as organophosphorus insecticides or fungicides based on their chemical structure and reactivity
These research findings highlight the ongoing interest in 2,2'-diphenylene chlorophosphonate as both a synthetic intermediate and a compound with potential biological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume